REACTION_CXSMILES
|
Cl[CH2:2][C:3]#[N:4].[CH3:5][P:6](=O)([O:10]CC)[O:7][CH2:8][CH3:9]>>[C:3]([CH2:2][P:6]([CH3:5])(=[O:10])[O:7][CH2:8][CH3:9])#[N:4]
|
Name
|
|
Quantity
|
226.5 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
During this step heating
|
Type
|
CUSTOM
|
Details
|
Ethyl chloride was collected in a down-stream cold trap
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently cooled
|
Type
|
DISTILLATION
|
Details
|
distilled through a column under an aspirator vacuum
|
Type
|
CUSTOM
|
Details
|
to give 418 g of ethyl cyanomethtylmethylphosphinate (b.p. 108°-109° C., 0.0133 kPa)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CP(OCC)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |